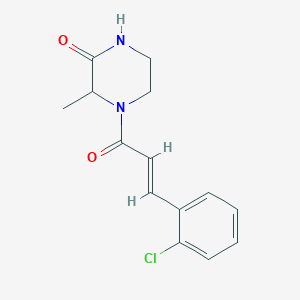
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further linked to a piperazinone ring. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one typically involves the reaction of (E)-3-(2-chlorophenyl)acryloyl chloride with 3-methylpiperazin-2-one. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alkyl derivatives. Substitution reactions can result in the replacement of the chlorophenyl group with various nucleophiles.
科学的研究の応用
(E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound’s acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(E)-3-(2-chlorophenyl)acryloyl chloride: A precursor in the synthesis of (E)-4-(3-(2-chlorophenyl)acryloyl)-3-methylpiperazin-2-one.
Coumarin-pyridone conjugates: Compounds with similar structural motifs and potential biological activities.
Pyrimidine derivatives: Compounds with analogous pharmacological properties and synthetic routes.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group, acryloyl moiety, and piperazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
4-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-3-methylpiperazin-2-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-10-14(19)16-8-9-17(10)13(18)7-6-11-4-2-3-5-12(11)15/h2-7,10H,8-9H2,1H3,(H,16,19)/b7-6+ |
InChIキー |
AIWYADMUCJQJIT-VOTSOKGWSA-N |
異性体SMILES |
CC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2Cl |
正規SMILES |
CC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
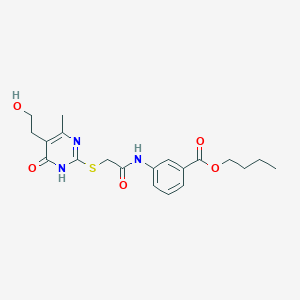
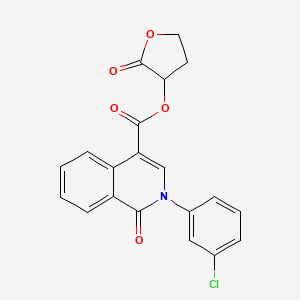

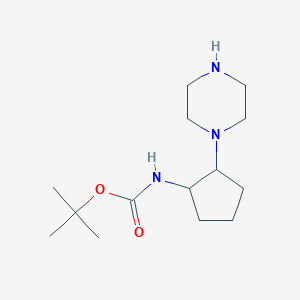
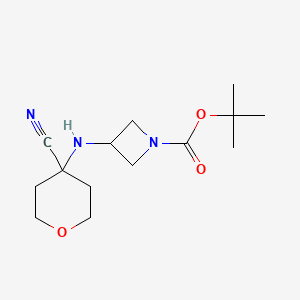
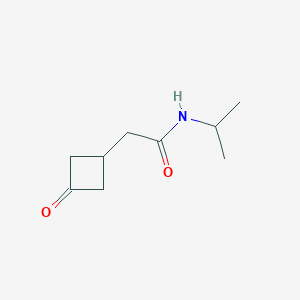
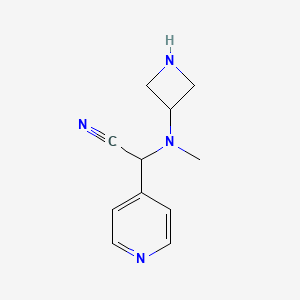
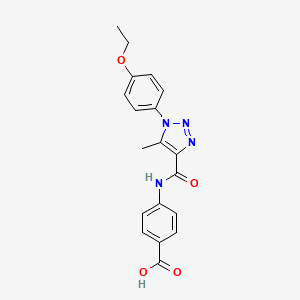
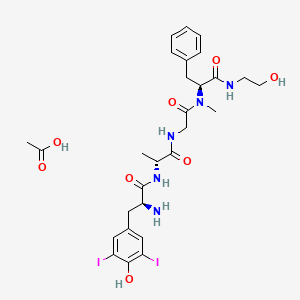
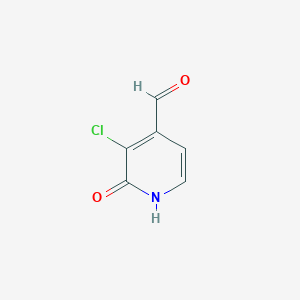
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![1-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14868201.png)
